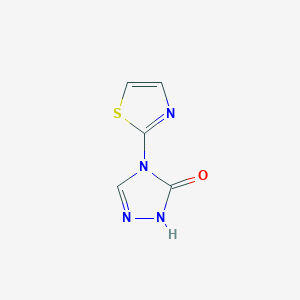
4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that contains both thiazole and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to the death of bacterial cells. The compound may also interfere with the synthesis of nucleic acids in fungi, thereby exhibiting antifungal activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
Benzothiazole: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
4-(2-Thiazolyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of both thiazole and triazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
Propiedades
Fórmula molecular |
C5H4N4OS |
|---|---|
Peso molecular |
168.18 g/mol |
Nombre IUPAC |
4-(1,3-thiazol-2-yl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C5H4N4OS/c10-4-8-7-3-9(4)5-6-1-2-11-5/h1-3H,(H,8,10) |
Clave InChI |
KBSHMEBHEABAOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)N2C=NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



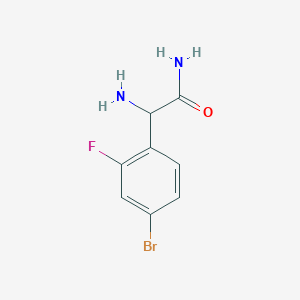

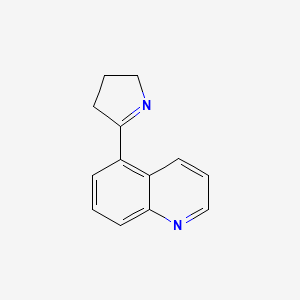


![4-(tert-Butyl)benzo[d][1,3]dioxole](/img/structure/B13694424.png)
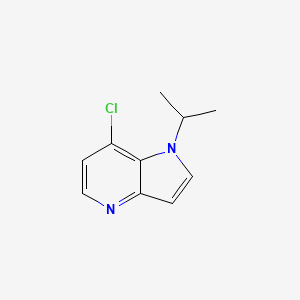

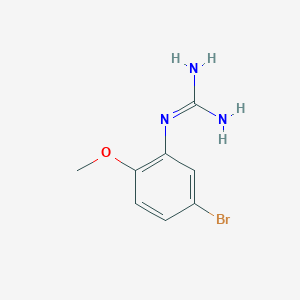
![N'-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide](/img/structure/B13694442.png)
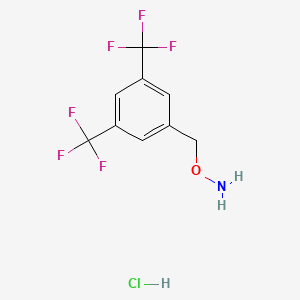
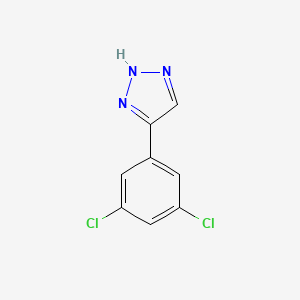
![1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane](/img/structure/B13694465.png)
